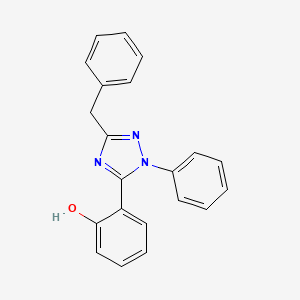
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MC-1 and is a member of the family of benzamides. The chemical structure of MC-1 consists of a cyclohexane ring that is linked to two methoxybenzamide groups through a methylene bridge. In
科学研究应用
MC-1 has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, MC-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. MC-1 has also been studied for its neuroprotective effects in animal models of stroke and traumatic brain injury. In cardiovascular diseases, MC-1 has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in preventing atherosclerosis and myocardial infarction.
作用机制
The mechanism of action of MC-1 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. MC-1 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. MC-1 has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, MC-1 has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
MC-1 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, MC-1 has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and downregulation of Bcl-2. In animal models of stroke and traumatic brain injury, MC-1 has been shown to reduce neuronal damage and improve neurological function. In cardiovascular diseases, MC-1 has been shown to reduce inflammation and oxidative stress, which may be beneficial in preventing atherosclerosis and myocardial infarction.
实验室实验的优点和局限性
MC-1 has several advantages for lab experiments, including its stability, solubility, and low toxicity. MC-1 is also relatively easy to synthesize and purify, making it a suitable compound for large-scale studies. However, one of the limitations of MC-1 is its limited bioavailability, which may affect its effectiveness in vivo. Additionally, the mechanism of action of MC-1 is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the research on MC-1. One potential direction is to further investigate the mechanism of action of MC-1 and its downstream effects on cellular signaling pathways. Another direction is to explore the potential applications of MC-1 in other fields such as diabetes and obesity. Additionally, the development of novel formulations or delivery methods may improve the bioavailability of MC-1 and enhance its effectiveness in vivo.
合成方法
The synthesis of MC-1 involves the reaction between 4-methoxybenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a condensation reaction with N,N'-dimethylformamide and thionyl chloride to form the intermediate compound N,N'-(methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide). The intermediate compound is then purified through recrystallization to obtain the final product MC-1.
属性
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h7-10,15-18,20-21,24-25H,3-6,11-14,19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGRGWXSCQKMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)


![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)

![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)
![1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)
